An In-depth Technical Guide on the Core Chemical Properties of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
An In-depth Technical Guide on the Core Chemical Properties of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical properties, synthesis, and potential biological relevance of 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl. The information is compiled to support research and development activities requiring a thorough understanding of this biphenyl derivative.
Introduction and Core Structure
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is an unsymmetrically substituted biphenyl. Its structure is characterized by a biphenyl core, which is a common scaffold in many biologically active compounds and functional materials.[1][2] The key functional groups are a benzyloxy group at the 3-position and a methoxy group at the 4'-position. These ether functionalities influence the molecule's polarity, solubility, and potential for hydrogen bonding, which are critical determinants of its behavior in biological systems and its utility as a synthetic intermediate.
Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 132470-28-1 | [3] |
| Molecular Formula | C₂₀H₁₈O₂ | [3] |
| Molecular Weight | 290.36 g/mol | [3] |
| Monoisotopic Mass | 290.1307 Da | [3] |
| Physical State | Not specified (likely solid) | [4] |
| Solubility | Expected to be soluble in organic solvents like DMSO, ethanol, and ether; insoluble in water. | [5] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 5 | [3] |
| Topological Polar Surface Area | 18.5 Ų | [3] |
Synthesis and Experimental Protocols
The primary and most efficient method for synthesizing unsymmetrically substituted biphenyls like 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction creates a carbon-carbon bond between an aryl halide and an arylboronic acid.[2]
Synthetic Route: Suzuki-Miyaura Cross-Coupling
The synthesis involves the coupling of 3-(Benzyloxy)bromobenzene (or a related halide) with 4-Methoxyphenylboronic acid .
Detailed Experimental Protocol (General)
The following is a generalized protocol for the Suzuki-Miyaura coupling reaction to synthesize the target compound. Optimization of catalysts, bases, solvents, and temperature is often necessary.
-
Reaction Setup: To a reaction vessel, add 3-(benzyloxy)bromobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2-1.5 eq), and a base such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) (2.0-3.0 eq).
-
Solvent Addition: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or THF) and water.
-
Degassing: Purge the reaction mixture with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.01-0.05 eq).
-
Reaction: Heat the mixture, typically to 80-100 °C, and stir for several hours (e.g., 4-24 h) until reaction completion is observed via TLC or LC-MS analysis.
-
Workup and Purification: After cooling to room temperature, partition the mixture between an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel.
Spectroscopic Data
While a full experimental spectrum for 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is not widely published, expected spectral characteristics can be inferred from its structure and data from analogous compounds.[6][7]
| Spectroscopy | Expected Features |
| ¹H NMR | - Aromatic protons (multiplets) in the range of ~6.9-7.6 ppm. - A singlet for the benzylic CH₂ protons around ~5.1 ppm. - A singlet for the methoxy (OCH₃) protons around ~3.8 ppm. |
| ¹³C NMR | - Multiple signals in the aromatic region (~114-160 ppm). - A signal for the benzylic carbon (~70 ppm). - A signal for the methoxy carbon (~55 ppm). |
| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) is expected at m/z ≈ 290.[3] - Common fragmentation patterns would likely involve the loss of the benzyl group (C₇H₇, m/z 91) or the methoxy group (CH₃, m/z 15). |
Potential Biological Activity and Signaling Pathways
Specific biological activity for 3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is not extensively documented. However, related biphenyl and methoxylated phenolic compounds have demonstrated significant antioxidant and anti-inflammatory properties.[5][8] These effects are often attributed to the modulation of key inflammatory signaling pathways.[5]
Biphenyl compounds have been shown to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are critical regulators of inflammation.[5][9][10] An inflammatory stimulus, such as Lipopolysaccharide (LPS), typically activates these pathways, leading to the production of pro-inflammatory cytokines like TNF-α and various interleukins.[11][12] Inhibition of these pathways by a bioactive compound can reduce this inflammatory response.
Safety and Handling
A detailed safety data sheet (SDS) is not available for this specific compound.[4] As with any research chemical, it should be handled with care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is recommended.[4] The toxicological properties have not been thoroughly investigated.
Conclusion
3-(Benzyloxy)-4'-methoxy-1,1'-biphenyl is a structurally interesting biphenyl derivative that can be reliably synthesized via Suzuki-Miyaura coupling. While its specific biological profile is yet to be fully elucidated, its structural similarity to other bioactive methoxylated biphenyls suggests potential for investigation in areas such as anti-inflammatory drug discovery. This guide provides the foundational chemical data and protocols necessary to facilitate further research into this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Page loading... [wap.guidechem.com]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. 4-Methoxybiphenyl(613-37-6) 1H NMR spectrum [chemicalbook.com]
- 8. Predicting the biological activities of 2-methoxyphenol antioxidants: effects of dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the NF-κB and MAPK Signaling Pathways Contributes to the Inflammatory Responses, but Not Cell Injury, in IPEC-1 Cells Challenged with Hydrogen Peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
